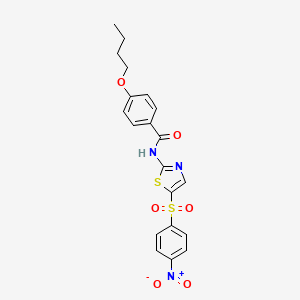

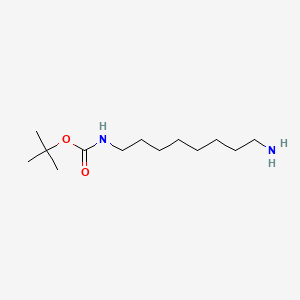

![molecular formula C19H25NO2 B2937808 N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide CAS No. 618401-81-3](/img/structure/B2937808.png)

N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with a molecular weight of 223.32 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO2/c1-5-14-10(16)13-7-6-12(4,9(15)8-13)11(13,2)3/h5-8H2,1-4H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Inhibitors of Human Soluble Epoxide Hydrolase

The compound has been identified as a potential inhibitor of human soluble epoxide hydrolase (sEH), which is a therapeutic target for conditions like hypertension, inflammatory diseases, and pain states . The introduction of hydrogen bond donors and acceptors into the lipophilic groups of inhibitor molecules is a promising approach to enhance the activity and solubility of sEH inhibitors.

Synthesis of Heterocyclic Compounds

N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide can serve as a building block in the synthesis of heterocyclic compounds due to its reactive urea moiety . These heterocyclic compounds have a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.

Lipophilicity and Metabolic Stability Modulation

The compound’s structure allows for modifications that can decrease lipophilicity and increase metabolic stability, which is crucial for developing pharmacologically active molecules . Adjusting the balance between lipophilicity and water solubility is key to improving the bioavailability of drugs.

Flavoring Agent and Fungicide

Derivatives of this compound, such as pyran-2-one, are used as flavoring agents (e.g., coconut flavor) and have fungicidal properties, as produced by the fungus Trichoderma harzianum . This application highlights the compound’s potential in food technology and agriculture.

Cardiotonic and Cardiotoxic Activities

The structural fragment of pyran-2-one is present in natural compounds that exhibit cardiotonic and cardiotoxic activities. These activities are mediated through the inhibition of Na+, K+ ATPase, affecting ion transport in cardiac muscle cells . This suggests the compound’s potential use in cardiovascular research.

Tranquilizer Components

Compounds containing the bicyclic structure, such as kavalactones derived from Piper methysticum (kava), are known for their tranquilizing effects . Research into analogs of N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide could lead to the development of new anxiolytic drugs.

Enzyme Inhibition

The compound’s derivatives have been studied as inhibitors of various enzymes, including carboanhydrase, alcohol dehydrogenase, and cytochrome CYP2E1 . This indicates its potential application in the design of enzyme inhibitors for therapeutic use.

properties

IUPAC Name |

N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-5-20(14-9-7-6-8-10-14)16(22)19-12-11-18(4,15(21)13-19)17(19,2)3/h6-10H,5,11-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESKLOIXNRTXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C23CCC(C2(C)C)(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

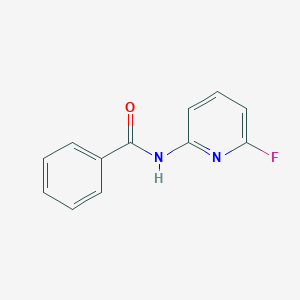

![4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide](/img/structure/B2937727.png)

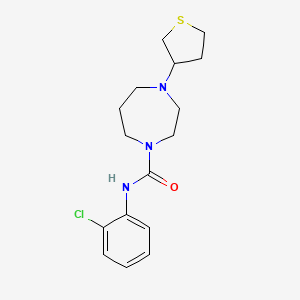

![8-butyl-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937732.png)

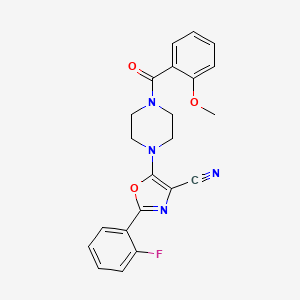

![(E)-3-[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B2937734.png)

![N-[1-(1H-indol-3-ylacetyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2937736.png)

![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B2937737.png)

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2937740.png)

![[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B2937744.png)